Oxan-4-yl(piperidin-4-yl)methanol
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Overview
Description
Oxan-4-yl(piperidin-4-yl)methanol is a chemical compound that has garnered interest in various fields of research and industry due to its unique properties. It is a derivative of piperidine and oxane, which are both significant in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-4-yl(piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with oxane derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the compound . The reaction conditions often include mild temperatures and pressures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl(piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in an aqueous medium.
Major Products Formed
The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound .
Scientific Research Applications
Oxan-4-yl(piperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Oxan-4-yl(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A cyclic secondary amine with similar structural features.
Tetrahydro-2H-pyran-4-ylmethanol: Another compound with a similar oxane ring structure.
Uniqueness
Oxan-4-yl(piperidin-4-yl)methanol is unique due to its combined piperidine and oxane structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of reactions and applications compared to its individual components .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
oxan-4-yl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C11H21NO2/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10/h9-13H,1-8H2 |
InChI Key |
AUDOWFWDURLPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2CCOCC2)O |
Origin of Product |
United States |
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